Moricizine hydrochloride
Overview
Description
Moricizine Hydrochloride is a phenothiazine derivative with antiarrhythmic properties, initially developed in the USSR and currently undergoing clinical evaluation. It is primarily used for treating ventricular rhythm disturbances and has shown effectiveness in treating both atrial and ventricular arrhythmias .
Synthesis Analysis
The synthesis of Moricizine Hydrochloride is not detailed in the provided papers. However, its bioequivalence has been studied, indicating that different formulations of the drug can achieve similar pharmacokinetic profiles, which suggests that the synthesis process is robust enough to produce consistent medicinal compounds .
Molecular Structure Analysis
The molecular structure of Moricizine Hydrochloride allows it to form complexes with other compounds, such as nicotinamide, which can enhance its solubility at physiological pH. This property is significant for its administration, especially in intravenous forms where solubility is critical .
Chemical Reactions Analysis
Moricizine Hydrochloride is known to undergo extensive metabolism, with very little of the drug excreted unchanged. It forms metabolites that are present in plasma for extended periods, which may contribute to its therapeutic effects . The complexation with nicotinamide is another chemical interaction that Moricizine Hydrochloride can undergo, which affects its solubility .
Physical and Chemical Properties Analysis
Moricizine Hydrochloride is extensively bound to plasma proteins (92% to 95%) and exhibits a 4-fold variability in its elimination half-life, volumes of distribution, and clearance. Its pharmacokinetics show a linear relationship for peak plasma levels and area under the plasma concentration/time curve with single-dose administration . The drug's solubility can be enhanced through complexation, and it has been found to form a hemihydrate under certain conditions, which affects its hygroscopicity and dissolution rate .
Relevant Case Studies
Several studies have evaluated the efficacy of Moricizine Hydrochloride in treating various arrhythmias. For instance, it has been administered to patients with refractory ventricular fibrillation, sustained ventricular tachycardia, and symptomatic nonsustained ventricular tachycardia, showing a higher response rate in patients with nonsustained VT . Moricizine Hydrochloride has also been used successfully in suppressing atrial ectopic tachycardia in children . Electrophysiologic testing has been used to predict the recurrence of ventricular tachycardia, with moricizine showing a suppression of sustained VT induction in 20 to 25% of patients . The drug's efficacy has been sustained during long-term therapy, and it is generally well-tolerated with minimal effects on left ventricular function .
Scientific Research Applications
Bioequivalence and Pharmacokinetics
Moricizine's Effect on Cardiomyocytes Moricizine is known for its ability to block fast sodium channels in cardiomyocytes. A significant finding from a study showed that moricizine could disrupt electrical coupling between rat right atrial working cardiomyocytes in vitro, which might contribute to its antiarrhythmic properties (G. Abalakov & P. Sutyagin, 2018).
Impact of Chitin on Moricizine Bioavailability Research on the effect of chitin on the bioavailability of moricizine hydrochloride tablets revealed that chitin can significantly increase the absorption and bioavailability of moricizine hydrochloride in the gastrointestinal tract (Chen Zhiguang, 2008).
Anti-Arrhythmic Effects and Safety
Efficacy and Safety in Atrial Fibrillation A retrospective study assessed the efficacy and safety of moricizine in patients with recurrent atrial fibrillation (AF). The findings indicated that moricizine was effective, safe, and well-tolerated in maintaining sinus rhythm in patients with AF, highlighting its potential as a reliable antiarrhythmic agent (J. Geller, M. Geller, M. Carlson, & A. Waldo, 2001).
Moricizine's Mechanism and Interaction with Sodium Channels
Moricizine and Sodium Current Block in Myocytes An insightful study explored moricizine's effects on Na+ channel currents in guinea-pig atrial myocytes. The research provided detailed insights into the drug's interaction with sodium channels, revealing a higher affinity for the inactivated Na+ channel than for the resting state channel in atrial myocytes, potentially explaining its antiarrhythmic action (G. Ahmmed et al., 2002).
Clock-Modulating Activities A study identified moricizine as a clock-period lengthening compound. The research demonstrated that moricizine could significantly prolong the circadian reporter rhythms' period length in atrial ex vivo cultures and affect circadian gene expression in mice. These novel clock-modulating activities of moricizine may have implications for its clinical use, particularly against heart diseases (Chorong Han et al., 2021).
Combination Therapy and Comparative Studies
Inhibition of Hepatic Microsomal CYP1A An investigation into the inhibitory effects of moricizine on hepatic cytochrome P-450 (CYP) in mice found that moricizine acted as a potent and preferential inhibitor of hepatic CYP1A enzymes in vitro and in vivo. This finding is crucial for understanding drug-drug interactions and the metabolism of drugs co-administered with moricizine (H. Konishi et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQAKFHSULJNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047786 | |
Record name | Moricizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moricizine hydrochloride | |
CAS RN |
29560-58-5 | |
Record name | Ethmozine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moricizine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Moricizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORICIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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